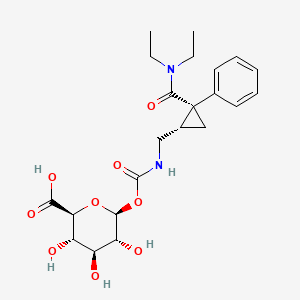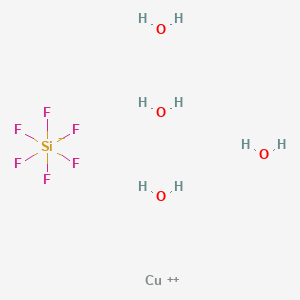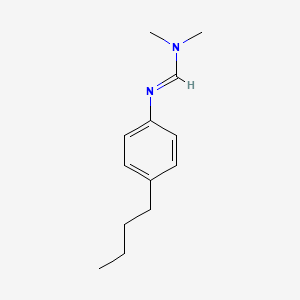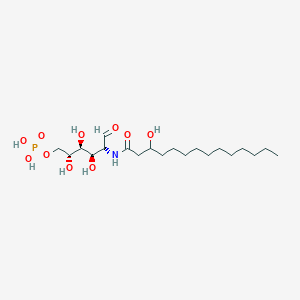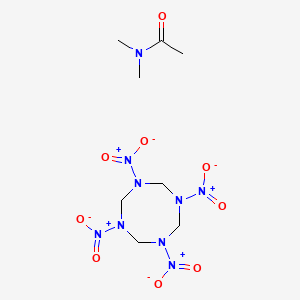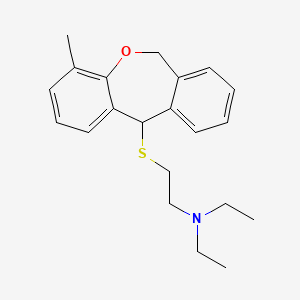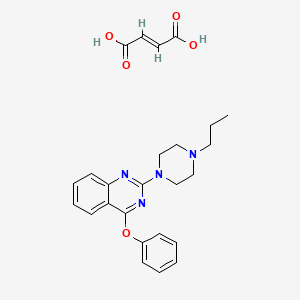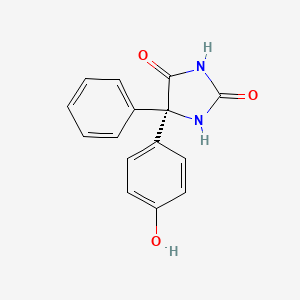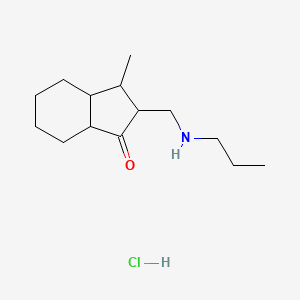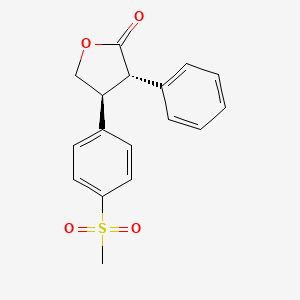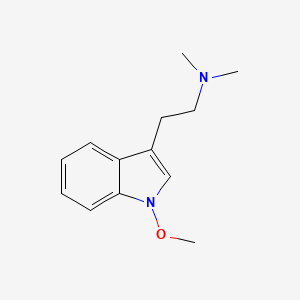
Lespedamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lespedamine is an indole alkaloid and substituted tryptamine found in the plant Lespedeza bicolor . It bears a close structural resemblance to the psychedelic alkaloid dimethyltryptamine and was speculated to have psychoactivity by Alexander Shulgin . no reports on this compound’s biological activity have been published .
Preparation Methods
Lespedamine can be synthesized through a series of chemical reactions starting from 1-hydroxyindole . The synthetic route involves the following steps:
Starting Material: Methyl 2-nitrophenylacetate is treated with zinc and ammonium chloride in methanol to yield 1-hydroxy-2-oxindole.
Methoxylation: The 1-hydroxy-2-oxindole is then treated with diazomethane and acetic anhydride to produce 1-methoxy-2-oxindole.
Spiro Compound Formation: The 1-methoxy-2-oxindole is reacted with ethylene dibromide in the presence of sodium hydride to form a spiro compound.
Dimethylamine Addition: The spiro compound is treated with dimethylamine and its hydrochloride in N,N-dimethylformamide to yield 3-(2-N,N-dimethylaminoethyl)-1-methoxy-2-oxindole.
Chemical Reactions Analysis
Lespedamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.
Substitution: Substitution reactions involving the amino group can yield various substituted tryptamines.
Common reagents used in these reactions include zinc, ammonium chloride, diazomethane, acetic anhydride, sodium hydride, dimethylamine, and lithium aluminum hydride . Major products formed from these reactions include oxindole derivatives and substituted tryptamines .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Lespedamine is similar to other substituted tryptamines such as:
Dimethyltryptamine (DMT): Both compounds share a similar indole structure and are speculated to have psychoactive properties.
Bufotenine: Another indole alkaloid with structural similarities to this compound.
This compound’s uniqueness lies in its specific substitution pattern and its origin from the plant Lespedeza bicolor .
Properties
CAS No. |
4335-93-7 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-methoxyindol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O/c1-14(2)9-8-11-10-15(16-3)13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
DXTZTYQDNUHCAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




